2-Hydroxy-5-(pyridine-2-amido)benzoic acid

Coordination Chemistry Regioisomerism Metal Complexation

2-Hydroxy-5-(pyridine-2-amido)benzoic acid (CAS 926198-07-4) is a bifunctional aromatic compound that combines a salicylic acid core with a pyridine-2-amido (picolinamido) substituent at the 5-position. The molecule possesses a carboxylic acid group, a phenolic hydroxyl, and a pyridine nitrogen, offering multiple coordination sites for metal chelation or hydrogen bonding.

Molecular Formula C13H10N2O4
Molecular Weight 258.23 g/mol
CAS No. 926198-07-4
Cat. No. B3431724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-(pyridine-2-amido)benzoic acid
CAS926198-07-4
Molecular FormulaC13H10N2O4
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)NC2=CC(=C(C=C2)O)C(=O)O
InChIInChI=1S/C13H10N2O4/c16-11-5-4-8(7-9(11)13(18)19)15-12(17)10-3-1-2-6-14-10/h1-7,16H,(H,15,17)(H,18,19)
InChIKeyOCJWRWGQCYNMJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-(pyridine-2-amido)benzoic Acid (CAS 926198-07-4): Procurement-Ready Technical Summary


2-Hydroxy-5-(pyridine-2-amido)benzoic acid (CAS 926198-07-4) is a bifunctional aromatic compound that combines a salicylic acid core with a pyridine-2-amido (picolinamido) substituent at the 5-position [1]. The molecule possesses a carboxylic acid group, a phenolic hydroxyl, and a pyridine nitrogen, offering multiple coordination sites for metal chelation or hydrogen bonding. Its molecular formula is C13H10N2O4, with a molecular weight of 258.23 g/mol. Commercially, it is available at purities of 95% or higher, typically as a research-grade small-molecule scaffold .

2-Hydroxy-5-(pyridine-2-amido)benzoic Acid (CAS 926198-07-4): Why Regioisomers and Simple Salicylates Cannot Substitute


Although structurally related to common salicylic acid derivatives and picolinamides, 2-hydroxy-5-(pyridine-2-amido)benzoic acid possesses a unique substitution pattern that differentiates it from regioisomers like 2-hydroxy-4-(picolinamido)benzoic acid [1]. The position of the picolinamido group relative to the carboxyl and hydroxyl moieties alters the compound's hydrogen-bonding network, coordination geometry, and biological target engagement. In metal complexation studies, the 4-substituted regioisomer exhibits N,N-bidentate chelation in a piano-stool configuration, whereas the 5-substituted variant may adopt distinct coordination modes due to altered electronic and steric effects [2]. Generic substitution with other salicylates (e.g., 5-aminosalicylic acid) disregards the pyridine amide functionality, which is critical for applications requiring dual Lewis basicity or π-stacking interactions. The evidence below quantifies, where data exist, the specific parameters that govern this compound's selection over its closest analogs.

2-Hydroxy-5-(pyridine-2-amido)benzoic Acid (CAS 926198-07-4): Comparator-Anchored Evidence for Informed Procurement


Regioisomeric Differentiation: 5-Picolinamido Substitution vs. 4-Picolinamido Substitution in Metal Coordination

The 5-picolinamido substitution in 2-hydroxy-5-(pyridine-2-amido)benzoic acid places the amide nitrogen in a para relationship to the phenolic hydroxyl, while the 4-substituted regioisomer [2-hydroxy-4-(picolinamido)benzoic acid] has an ortho relationship [1]. This positional change alters the ligand's denticity and bite angle when coordinating metal ions. In Ru(II) and Os(II) complexes of the 4-substituted regioisomer, single-crystal X-ray diffraction confirms a piano-stool geometry with N,N-bidentate chelation through the pyridine and amide nitrogens [1]. The 5-substituted variant, lacking a suitably positioned second nitrogen, is expected to coordinate differently—likely as a monodentate or bridging ligand—affecting the stability and catalytic properties of the resulting metal-organic frameworks.

Coordination Chemistry Regioisomerism Metal Complexation

Vendor-Specified Purity Threshold: 95% vs. 97% (NLT) Across Commercial Sources

Commercial suppliers report a minimum purity specification of 95% for 2-hydroxy-5-(pyridine-2-amido)benzoic acid , while at least one vendor offers material with a purity of ≥97% (NLT 97%) . This purity differential of 2% may be critical for applications requiring low impurity profiles, such as medicinal chemistry lead optimization or advanced material synthesis.

Chemical Procurement Purity Specification Vendor Comparison

Improved Synthetic Route: Pd-Catalyzed Amidation Yielding 68% Overall Yield and >99.5% Purity

A recent process improvement employs a Pd-catalyzed amidation as the key step for the synthesis of 2-hydroxy-5-(pyridine-2-amido)benzoic acid, achieving an overall yield of 68% and a final product purity exceeding 99.5% . This addresses prior challenges in scaling up the synthesis of this compound. In comparison, traditional amide coupling methods for related picolinamides often yield below 50% and require extensive chromatographic purification [1].

Process Chemistry Synthetic Methodology Purity Enhancement

2-Hydroxy-5-(pyridine-2-amido)benzoic Acid (CAS 926198-07-4): Evidence-Linked Use Cases for Procurement Planning


Medicinal Chemistry Building Block for Kinase Inhibitor and Antiparasitic Scaffolds

The compound's salicylate core and picolinamido moiety provide a versatile scaffold for structure-activity relationship (SAR) studies targeting enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. Picolinamide derivatives have been optimized to show 60-fold enhanced solubility and 30% improved microsomal stability over benzamidobenzoic acid leads in antiparasitic programs [2]. Procurement of high-purity (≥97%) 2-hydroxy-5-(pyridine-2-amido)benzoic acid ensures minimal interference from impurities during initial screening and hit validation.

Ligand for Transition Metal Complexation and MOF Synthesis

With its carboxylic acid, phenolic hydroxyl, and pyridine nitrogen donor atoms, the compound can act as a multidentate ligand for the construction of coordination polymers and metal-organic frameworks (MOFs) [1]. While the 4-substituted regioisomer has been structurally characterized in Ru/Os complexes, the 5-substituted variant offers distinct coordination possibilities that may lead to novel network topologies or catalytic properties [2]. Researchers seeking to explore regioisomer-specific coordination chemistry should procure the 5-substituted material to avoid cross-contamination with the more extensively studied 4-substituted analog.

Reference Standard for Analytical Method Development and Impurity Profiling

The compound's defined structure and commercial availability at multiple purity grades (95% and ≥97%) make it suitable as a reference standard for chromatographic method development and impurity identification in the analysis of picolinamide-containing pharmaceuticals or advanced intermediates. The Pd-catalyzed synthetic route achieving >99.5% purity provides a benchmark for ultra-high-purity reference material production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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